molecular formula C6H6N4 B11923776 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11923776
M. Wt: 134.14 g/mol
InChI Key: WJRKUGVFONLDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-44-0) is a privileged scaffold in medicinal chemistry, serving as a key synthetic precursor and bioisostere of purine nucleotides. Its core structure is extensively utilized in designing novel anticancer agents, functioning as an ATP-competitive inhibitor that targets essential kinases involved in cell proliferation. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent antiproliferative activity by inhibiting a range of enzymatic targets, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Src tyrosine kinase . These inhibitors have demonstrated significant efficacy against diverse cancer cell lines, such as breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG2) . The compound's structure-activity relationship allows for strategic derivatization at various positions to optimize binding affinity, selectivity, and pharmacokinetic properties. Furthermore, advanced studies explore nanoformulations, including liposomes, to overcome the inherent solubility challenges of this class of molecules and improve their biodistribution . As a high-value chemical building block, this compound provides researchers with a robust foundation for developing targeted therapies and probing oncogenic signaling pathways. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-5-2-7-3-8-6(5)10-9-4/h2-3H,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRKUGVFONLDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC=NC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 1h Pyrazolo 3,4 D Pyrimidine and Its Analogues

De Novo Synthesis Approaches to the Pyrazolo[3,4-d]pyrimidine Core.iosrjournals.orgmdpi.comnih.gov

The de novo synthesis of the pyrazolo[3,4-d]pyrimidine core predominantly involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) moiety. This approach is widely utilized due to the ready availability of various substituted pyrazole precursors.

Cyclization of 5-Aminopyrazole Derivatives.iosrjournals.orgnih.govbeilstein-journals.orgclockss.orgpsu.eduresearchgate.netnih.gov

A cornerstone of pyrazolo[3,4-d]pyrimidine synthesis is the cyclization of 5-aminopyrazole derivatives. This method involves the reaction of the 5-amino group and an adjacent carbon atom of the pyrazole ring with a suitable one-carbon or three-atom component to form the fused pyrimidine ring.

A straightforward and common method for the synthesis of 4-hydroxypyrazolo[3,4-d]pyrimidines involves the condensation of 5-aminopyrazole-4-carbonitriles with formic acid. mdpi.com For instance, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid under reflux conditions yields 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com This reaction proceeds by hydrolysis of the nitrile to a carboxamide, followed by cyclization with formic acid. Similarly, formamide (B127407) can be used to introduce an amino group at the 4-position of the pyrimidine ring. ekb.eg

Starting MaterialReagentProductReference
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic Acid3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one mdpi.com
5-Amino-3-methylthio-1-(4'-nitrophenyl)pyrazol-4-carbonitrileFormamide/Acetic Anhydride4-Amino-3-methylthio-1-(4'-nitrophenyl)pyrazolo[3,4-d]pyrimidine ekb.eg
5-Amino-3-methylthio-1-(4'-nitrophenyl)pyrazol-4-carbonitrileFormic Acid3-Methylthio-1-(4'-nitrophenyl)pyrazolo[3,4-d]pyrimidin-2-one ekb.eg

The reaction of 5-aminopyrazoles with nitriles offers a versatile route to a variety of 6-substituted pyrazolo[3,4-d]pyrimidines. This reaction can be carried out under both conventional heating and microwave irradiation, with the latter often providing improved yields and shorter reaction times. nih.gov For example, the reaction of 5-amino-3-methyl-1-(2,4-dinitrophenyl)-1H-pyrazole with various aliphatic and aromatic nitriles in the presence of dry HCl gas or potassium tert-butoxide under microwave irradiation affords the corresponding 6-substituted-1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov

A novel one-flask synthesis has been developed where 5-aminopyrazoles react with N,N-substituted amides in the presence of PBr₃, followed by heterocyclization with hexamethyldisilazane (B44280) to produce the corresponding pyrazolo[3,4-d]pyrimidines in good yields. nih.govsemanticscholar.org This method involves a sequential Vilsmeier reaction and intermolecular heterocyclization. nih.gov

5-Aminopyrazole DerivativeReagentProductConditionsReference
5-Amino-3-methyl-1-(2,4-dinitrophenyl)-1H-pyrazoleAcetonitrile3,6-Dimethyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneMicrowave, K-tert-butoxide nih.gov
5-Amino-3-methyl-1-(2,4-dinitrophenyl)-1H-pyrazoleBenzonitrile3-Methyl-6-phenyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneMicrowave, K-tert-butoxide nih.gov
5-Amino-1,3-diphenylpyrazoleDMF/PBr₃, then NH(SiMe₃)₂1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidineOne-flask, reflux nih.govsemanticscholar.org

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of pyrazolo[3,4-d]pyrimidines. iosrjournals.org An environmentally friendly, one-pot procedure involves the reaction of an aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea (B33335) or thiourea (B124793) in glycerol (B35011) as a green solvent. iosrjournals.org This method yields pyrazolo[3,4-d]pyrimidine derivatives in high yields and short reaction times without the need for harsh conditions. iosrjournals.org

Another three-component reaction for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to pyrazolo[3,4-d]pyrimidines, involves the reaction of 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. nih.gov

Component 1Component 2Component 3SolventProduct TypeReference
Aldehyde5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneUrea/ThioureaGlycerolPyrazolo[3,4-d]pyrimidine iosrjournals.org
5-AminopyrazoleArylaldehydeIndandioneEthanol (ultrasound)Pyrazolo[3,4-b]pyridine nih.gov

Ring Annulation from Pyrimidine Precursors.iosrjournals.org

An alternative to building the pyrimidine ring onto a pyrazole is the annulation of a pyrazole ring onto a pre-existing pyrimidine core. A notable example is the treatment of 6-chloro-3,4-dimethyl-5-nitrouracil with a variety of ketone and aldehyde hydrazones, which provides a novel one-step synthesis of pyrazolo[3,4-d]pyrimidines. rsc.org This reaction proceeds through the displacement of the chloro group by the hydrazone, followed by an intramolecular cyclization with the nitro group to form the pyrazole ring.

Functionalization and Derivatization Reactions of the 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine Skeleton.nih.govrsc.orgnih.govsemanticscholar.orgnih.govorientjchem.orgresearchgate.netnih.govacs.orgmdpi.comdntb.gov.ua

The this compound scaffold can be readily functionalized at various positions to generate a diverse library of analogues. Common derivatization strategies include N-alkylation, N-arylation, and substitution at the 4- and 6-positions of the pyrimidine ring.

For instance, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be reacted with various alkylating agents such as methyl iodide, propargyl bromide, and phenacyl bromide in the presence of a base to yield the corresponding N-alkylated products. mdpi.comnih.gov

Furthermore, the 4-chloro group of 4-chloropyrazolo[3,4-d]pyrimidines is a versatile handle for introducing various nucleophiles. Reaction with amines, anilines, and other nucleophiles allows for the synthesis of a wide range of 4-substituted derivatives. nih.govsemanticscholar.org For example, N-(3-chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized by reacting 4-chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine with 3-chloroaniline. nih.gov

Starting MaterialReagentProductReaction TypeReference
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olMethyl iodide3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneN-alkylation mdpi.comnih.gov
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olPropargyl bromide3-Methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneN-alkylation mdpi.comnih.gov
4-Chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine3-ChloroanilineN-(3-chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amineNucleophilic Aromatic Substitution nih.gov
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminem-Anisidine1-(4-Chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineNucleophilic Aromatic Substitution semanticscholar.org

Alkylation and Arylation Strategies (e.g., N1-alkylation)

Alkylation and arylation reactions are fundamental for introducing diverse substituents onto the pyrazolo[3,4-d]pyrimidine core, significantly influencing the molecule's properties.

N1-Alkylation: The nitrogen at the N1 position of the pyrazole ring is a common site for alkylation. For instance, new derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized by alkylating the N1 nitrogen atom. nih.gov A two-step procedure using a weak inorganic base and mild temperatures can generate N-alkylated pyrazolo[3,4-d]pyrimidine derivatives. nih.govresearchgate.net In one study, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol was reacted with various alkylating agents like methyl iodide, propargyl bromide, and phenacyl bromide in DMF at room temperature using liquid-solid phase transfer catalysis to produce N1-alkylated products. nih.gov Another approach involves the reaction of allopurinol (B61711) with excess phosphorus oxychloride in the presence of N,N-dimethylaniline to yield an intermediate that is then reacted with methyl iodide to selectively obtain the N1-methylated isomer. researchgate.netresearchgate.net

C3-Arylation: Direct C-H arylation at the C3 position has also been achieved. A palladium-catalyzed regioselective C-H arylation of a 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate has been developed to create a library of 3-substituted derivatives. academie-sciences.frresearchgate.net This method offers an alternative to traditional cross-coupling reactions that necessitate the pre-functionalization of the heteroaromatic ring. academie-sciences.fr The use of 1,10-phenanthroline (B135089) as a ligand has been shown to be effective for this palladium-catalyzed direct C-3 arylation, achieving good to excellent yields with a variety of aryl partners. academie-sciences.frresearchgate.net

Table 1: Examples of Alkylation and Arylation Reactions
Starting Material Reagent(s) Product Reference
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Methyl iodide, Propargyl bromide, or Phenacyl bromide N1-alkylated pyrazolo[3,4-d]pyrimidines nih.gov
Allopurinol Phosphorus oxychloride, N,N-dimethylaniline, Methyl iodide 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine researchgate.netresearchgate.net
1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine Aryl halides, Pd(OAc)₂, 1,10-phenanthroline 3-aryl-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines academie-sciences.frresearchgate.net

Introduction of Amine and Hydrazine (B178648) Moieties

The introduction of amine and hydrazine groups onto the pyrazolo[3,4-d]pyrimidine scaffold is crucial for creating compounds with diverse biological activities. These functional groups can act as key pharmacophoric features and allow for further structural modifications.

The substitution of leaving groups, such as chlorine atoms, with amines is a common strategy. For example, nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) can lead to monosubstituted or disubstituted products. mdpi.com The introduction of an aniline (B41778) moiety at the 4-position has been shown to enhance anticancer activity in some derivatives. nih.gov The reaction of a 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with various amines, such as ethylamine, propylamine, and cyclohexylamine, has been used to synthesize a range of N-substituted derivatives. nih.gov

Hydrazine derivatives are also important intermediates. For instance, 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine has been prepared and its crystal structure reported. researchgate.netuni.lu The condensation of hydrazine derivatives with other reagents can lead to a variety of fused heterocyclic systems. nih.gov

Halogenation and Cross-Coupling Reactions

Halogenation provides a handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex substituted pyrazolo[3,4-d]pyrimidines.

Halogenation: N-iodosuccinimide can be used as an iodinating agent to introduce iodine at the 3-position of the pyrazolo[3,4-d]pyrimidine ring system. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govrsc.org For example, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo nucleophilic substitution followed by N-alkylation. nih.gov In another instance, a 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was used in a Suzuki cross-coupling reaction. researchgate.net The Suzuki-Miyaura reaction has been employed to synthesize C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives from the corresponding 3-bromo starting material. rsc.orgresearchgate.net Three successive and regiocontrolled palladium cross-coupling reactions have been utilized to synthesize novel 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. nih.gov This sequence involved a Suzuki-Miyaura reaction at C-6, a palladium-catalyzed phosphonium (B103445) coupling at C-4, and a Pd/Cu-catalyzed desulfitative cross-coupling at C-2. nih.gov

Table 2: Examples of Halogenation and Cross-Coupling Reactions
Reaction Type Starting Material Reagent(s) Product Reference
Iodination Aminopyrazolopyrimidine N-iodosuccinimide 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine nih.gov
Suzuki-Miyaura 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Aryl boronic acids, XPhosPdG2/XPhos C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives rsc.orgresearchgate.net
Suzuki-Miyaura 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Phenylboronic acid 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine researchgate.net
Multiple Cross-Couplings 4-chloroaminopyridinium derivative Various aryl boronic acids, Pd catalysts 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines nih.gov

Advanced Synthetic Approaches and Process Optimization

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods are being increasingly adopted for the synthesis of pyrazolo[3,4-d]pyrimidines.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. rsc.orgrsc.org A three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones has been developed. rsc.orgrsc.org This one-pot reaction utilizes methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines, and proceeds without a catalyst. rsc.org The parallel synthesis of N1- and C3-substituted-pyrazolo[3,4-d]pyrimidines has also been achieved using a microwave-assisted approach that involves the de novo generation of the heterocyclic scaffold. researchgate.net

Catalyst-Mediated Reactions (e.g., Iodine, Copper(II))

The use of catalysts can significantly enhance the efficiency and selectivity of synthetic transformations.

Iodine-Catalyzed Reactions: Molecular iodine has been used to promote the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives. nih.gov An iodocyclization of 5-amino-1-(2,4-dinitrophenyl)-1H-4-pyrazolcarboxamides with aromatic aldehydes provides a single-step route to these compounds. nih.gov Iodine catalysis has also been shown to be crucial in both the cyclization and C-H selenylation steps for the synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines. rsc.org

Copper(II)-Catalyzed Reactions: While less specific information on copper(II)-catalyzed synthesis of this compound was found in the provided search results, copper catalysis is a well-established method in heterocyclic synthesis. For instance, a Pd/Cu-catalyzed desulfitative cross-coupling reaction has been used in the synthesis of tris(het)arylated pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. nih.gov

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing synthetic routes and developing new methodologies.

For the palladium-catalyzed direct C-H arylation of pyrazolo[3,4-d]pyrimidines, the reaction proceeds regioselectively at the C-3 position. academie-sciences.fr The molecular structure of the resulting product has been confirmed by X-ray crystallography, providing definitive evidence for the site of arylation. academie-sciences.fr In the synthesis of pyrazolo[3,4-d]pyrimidines via intramolecular cycloaddition of azahexatrienes, the proposed mechanism involves a pericyclic reaction. rsc.org For the one-pot multicomponent condensation reactions to form certain pyrazolo[3,4-d]pyrimidine derivatives, a suggested mechanism involves the in-situ formation of an arylidene derivative, followed by a Michael adduct formation and subsequent intramolecular cyclization. rsc.org

Structure Activity Relationship Sar Investigations of 3 Methyl 1h Pyrazolo 3,4 D Pyrimidine Derivatives

Pharmacophoric Requirements for Biological Activities

The core 1H-pyrazolo[3,4-d]pyrimidine nucleus is a critical pharmacophore that mimics the purine (B94841) ring of adenine (B156593), enabling it to bind to the ATP-binding site of various kinases. ekb.egnih.gov The design of many potent kinase inhibitors is based on this scaffold's ability to occupy the adenine binding region. nih.govrsc.org For effective inhibition, particularly against receptor tyrosine kinases like EGFR, several key pharmacophoric features have been identified. These generally include:

A flat heteroaromatic system: The pyrazolo[3,4-d]pyrimidine core itself serves this purpose, fitting into the adenine binding pocket. nih.gov

A hydrophobic head: This group occupies a hydrophobic region within the ATP-binding site. nih.gov

A linker moiety: Often an amino group or a similar functional group, this part of the molecule typically forms crucial hydrogen bonds within the linker region of the ATP-binding site. nih.gov

A hydrophobic tail: This portion extends into another hydrophobic region of the binding site. nih.gov

The specific nature and substitution pattern of these pharmacophoric elements dictate the compound's affinity and selectivity for different kinase targets. For instance, in the development of dual FLT3 and VEGFR2 inhibitors, a diaryl urea (B33335) moiety attached to the pyrazolo[3,4-d]pyrimidine core was a key structural element. nih.govresearchgate.net Similarly, for inhibitors of tubulin polymerization, a trimethoxyphenyl (TMP) moiety is a recognized pharmacophore. acs.org The strategic modification of these features allows for the fine-tuning of the biological activity of 3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Positional and Substituent Effects on Efficacy and Selectivity

The efficacy and selectivity of this compound derivatives are highly dependent on the nature and placement of various substituents around the core scaffold. Researchers have systematically modified substituents at the N1, C3, C4, C5, and C6 positions to understand their impact on biological activity.

Influence of Substituents at the N1 Position

For instance, in a series of compounds designed as CDK2 inhibitors, the presence of an N-aryl substituent at the N1 position was a maintained feature, drawing from previously successful inhibitor designs. rsc.org In other studies, various groups at the N1 position have been explored, including diverse aryl and other moieties, to optimize activity against different targets. nih.gov

The following table summarizes the inhibitory concentrations of selected N1-substituted pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines.

CompoundN1-SubstituentCell LineIC50 (µM)
Compound 7d 4-FluorophenylOVCAR-41.74
Compound 7d 4-FluorophenylACHN5.53
Compound 7d 4-FluorophenylNCI-H4604.44
Compound P1 Not SpecifiedHCT 11622.7-40.75
Compound P2 Not SpecifiedHepG222.7-40.75

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. nih.govnih.gov

Role of Substituents at the C3 Position

While the core focus of this article is on "this compound," the substituent at the C3 position plays a crucial role in the broader class of pyrazolo[3,4-d]pyrimidine derivatives. In many synthesized analogues, a methyl group at the C3 position is a common feature. nih.gov However, modifications at this position can significantly impact activity. For example, in the design of EGFR-TK inhibitors, the introduction of a phenyl ring at the C3 position was intended to occupy a hydrophobic region (hydrophobic region II) of the ATP binding site. This highlights the potential for optimizing potency by exploring different substituents at this position.

Impact of Modifications at the C4 Position

The C4 position of the pyrazolo[3,4-d]pyrimidine scaffold is a critical point for substitution, with modifications at this site having a profound impact on biological activity and selectivity.

Studies have shown that a primary amino group at the C4-position is often preferred for potent antiproliferative activity. acs.orgacs.org The introduction of alkyl or acetyl groups onto this amino group has been observed to decrease activity. acs.org For instance, in one study, a compound with a primary amino group at C4 was found to be the most active.

The nature of the substituent at C4 can dramatically influence cytotoxicity. For example, the introduction of an aniline (B41778) moiety at the C4 position resulted in enhanced anticancer activity, whereas aliphatic amines like ethyl, propyl, and cyclohexyl groups were not beneficial for cytotoxic activity, particularly against A549 lung cancer cells. nih.gov

Furthermore, the linker attached to the C4 position is crucial. Different linkers, such as imino groups, hydrazone derivatives, and thiosemicarbazide (B42300) moieties, have been utilized to modulate the interaction with the target's ATP-binding site. nih.gov The length and flexibility of this linker can affect the orientation of the molecule within the binding pocket and thus its inhibitory potential.

The table below presents data on C4-substituted pyrazolo[3,4-d]pyrimidine derivatives and their inhibitory activities.

CompoundC4-SubstituentTarget/Cell LineActivity (IC50)
Compound 8 AnilineA549/HCT-116Potent
Compound 12b Hydrazone derivativeA5498.21 µM
Compound 12b Hydrazone derivativeHCT-11619.56 µM
Compound 7a EthylamineA549Not beneficial
Compound 7b PropylamineA549Not beneficial
Compound 9 CyclohexylamineA549Not beneficial

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. nih.gov

Significance of C5 and C6 Substitutions

Modifications at the C5 and C6 positions of the pyrimidine (B1678525) ring also play a significant role in defining the structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives.

At the C6 position , the nature of the substituent can greatly influence antiproliferative activity. For instance, in a series of diaryl-substituted pyrazolo[3,4-d]pyrimidines, compounds with a 3-hydroxy-4-methoxyphenyl or a 1-methylindole (B147185) moiety at the C6-position were found to be optimal. This position was also noted to tolerate small substituents. Conversely, C6-unsubstituted pyrazolo[3,4-d]pyrimidines have demonstrated effectiveness as dual Src/Abl inhibitors, particularly against imatinib-resistant chronic myeloid leukemia cell lines. This suggests that in some contexts, the absence of a bulky substituent at C6 is advantageous for activity.

The C5 position has also been a target for modification. In the design of CDK2 inhibitors, diverse substituents were introduced at the N5 position of a pyrazolo[3,4-d]pyrimidinone scaffold, including various alkyl, acetyl esters, phenacyl, or acetamide (B32628) moieties with differing stereoelectronic features. This exploration led to the identification of derivatives with potent cytotoxic activities.

The following table illustrates the effect of C6 substitutions on inhibitory activity.

Compound ClassC6-SubstituentTargetActivity
Diaryl-substituted pyrazolo[3,4-d]pyrimidines3-hydroxy-4-methoxyphenylCancer Cell LinesOptimal
Diaryl-substituted pyrazolo[3,4-d]pyrimidines1-methylindoleCancer Cell LinesOptimal
Pyrazolo[3,4-d]pyrimidinesUnsubstitutedSrc/Abl (T315I mutant)Active (LD50: 0.7-4.3 µM)
Pyrazolo[3,4-d]pyrimidinesSubstitutedSrc/Abl (T315I mutant)Lower activity

LD50 (Lethal Dose, 50%) is the amount of a substance required to kill 50% of a test population. Data sourced from multiple studies.

Bioisosteric Replacement Strategies and Their SAR Implications

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by exchanging one functional group for another with similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. youtube.com The pyrazolo[3,4-d]pyrimidine scaffold itself is a classic example of a bioisostere, mimicking the naturally occurring purine ring system. researchgate.net This fundamental bioisosteric relationship is the basis for its widespread use in the development of kinase inhibitors.

Beyond the core scaffold, bioisosteric replacement strategies have been applied to various parts of this compound derivatives to explore and refine their SAR. For example, in the development of CDK2 inhibitors, the purine scaffold of the known inhibitor roscovitine (B1683857) was replaced with a pyrazolo[3,4-d]pyrimidine ring system. This substitution aimed to place the new molecule in the ATP adenine region, mimicking the binding of the parent compound while potentially offering improved properties.

In another instance, to develop potent RAF inhibitors, the pyridine (B92270) ring of the multi-kinase inhibitor Sorafenib was replaced with a 1H-pyrazolo[3,4-d]pyrimidine moiety. researchgate.net This strategic replacement led to the discovery of derivatives with potent inhibitory activities against VEGFR-2 and FLT3. researchgate.net

Molecular Mechanisms of Action and Biological Targeting

Protein Kinase Inhibition by Pyrazolo[3,4-d]pyrimidine Analogues

The pyrazolo[3,4-d]pyrimidine core is a versatile pharmacophore for developing inhibitors that target various protein kinases, which are crucial regulators of cellular processes. By mimicking the adenine (B156593) moiety of ATP, these compounds can effectively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.

Cyclin-Dependent Kinases (CDKs) as Targets (e.g., CDK2/cyclin A)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent CDK inhibitors. These compounds act as bioisosteres of the purine (B94841) ring, enabling them to effectively inhibit CDKs. rsc.org

A series of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] rsc.orgnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against CDK2/cyclin A2. Several of these compounds demonstrated significant inhibitory potential, with IC50 values in the nanomolar range. For instance, compounds 14 and 15 from a study exhibited potent inhibition of CDK2/cyclin A2 with IC50 values of 0.057 µM and 0.119 µM, respectively. researchgate.net Another study identified compound 4a , a pyrazolo[3,4-d]pyrimidinone derivative, as a potent CDK2 inhibitor with an IC50 of 0.21 µM, which was slightly more potent than the reference inhibitor roscovitine (B1683857) (IC50 = 0.25 µM). rsc.org

CompoundTargetIC50 (µM)Reference
Compound 14 CDK2/cyclin A20.057 researchgate.net
Compound 13 CDK2/cyclin A20.081 researchgate.net
Compound 15 CDK2/cyclin A20.119 researchgate.net
Compound 4a CDK20.21 rsc.org
Roscovitine (Reference) CDK20.25 rsc.org

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (WT and Mutant Forms)

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as EGFR inhibitors.

One study reported a new series of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of both wild-type EGFR (EGFR-WT) and the clinically relevant T790M mutant (EGFR-T790M). Compound 12b from this series was the most potent, with an IC50 of 0.016 µM against EGFR-WT and 0.236 µM against EGFR-T790M. nih.gov Another investigation led to the discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives with significant EGFR tyrosine kinase inhibitory activity. Compounds 4 , 15 , and 16 from this research demonstrated IC50 values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. rsc.org

CompoundTargetIC50 (µM)Reference
Compound 12b EGFR-WT0.016 nih.gov
Compound 12b EGFR-T790M0.236 nih.gov
Compound 4 EGFR-TK0.054 rsc.org
Compound 15 EGFR-TK0.135 rsc.org
Compound 16 EGFR-TK0.034 rsc.org

Src Family Kinase (SFK) Inhibition (e.g., Src, Csk)

Src family kinases (SFKs) are non-receptor tyrosine kinases that are involved in a wide array of cellular processes, including cell growth, differentiation, and migration. The pyrazolo[3,4-d]pyrimidine derivatives PP1 and PP2 are well-known as potent and selective SFK inhibitors. These compounds have been instrumental in elucidating the roles of SFKs in various biological contexts. For example, a new selective pyrazolo[3,4-d]pyrimidine derivative, SI221 , has been shown to exert a significant cytotoxic effect on glioblastoma cells by inhibiting SFKs. This compound was found to be more effective than the well-known SFK inhibitor PP2 in these cells.

Dual Kinase Inhibition Profiles (e.g., DHFR/TS, EGFR/ErbB2)

The development of inhibitors that can simultaneously target multiple kinases is a promising strategy to overcome drug resistance and improve therapeutic efficacy. Pyrazolo[3,4-d]pyrimidine analogues have been successfully designed as dual-target inhibitors.

DHFR/TS Dual Inhibition: Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the folate metabolic pathway, essential for DNA synthesis. A novel series of pyrazolo[3,4-d]pyrimidine-based glutamate (B1630785) analogs were designed as dual inhibitors of DHFR and TS. The most potent compound, 6i , exhibited significant dual inhibitory activity with IC50 values of 2.41 µM for DHFR and 8.88 µM for TS. nih.govnih.gov

EGFR/ErbB2 Dual Inhibition: ErbB2 (also known as HER2) is another member of the EGFR family, and its overexpression is a key driver in certain cancers, notably breast cancer. A series of novel pyrazolo[3,4-d]pyrimidines have been synthesized and shown to possess dual inhibitory activity against both EGFR and ErbB2. Compound 7d from this series was a potent dual inhibitor with IC50 values of 0.18 µM for EGFR and 0.25 µM for ErbB2. nih.govnih.govresearchgate.net

CompoundTarget 1IC50 (µM)Target 2IC50 (µM)Reference
Compound 6i DHFR2.41TS8.88 nih.govnih.gov
Compound 7d EGFR0.18ErbB20.25 nih.govnih.govresearchgate.net

Other Kinase Targets (e.g., GSK-3, m-TOR, JAK)

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to the inhibition of other important kinases.

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes. A series of [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones have been identified as novel and potent GSK-3 inhibitors, with some compounds exhibiting inhibitory activity in the low nanomolar range.

Mammalian Target of Rapamycin (mTOR): mTOR is a key kinase that regulates cell growth, proliferation, and survival. Sapanisertib (INK128), a pyrazolo[3,4-d]pyrimidine derivative, is an experimental kinase inhibitor that targets both mTORC1 and mTORC2 complexes and is currently in clinical trials for various cancers. nih.gov

Janus Kinase (JAK): JAKs are a family of tyrosine kinases that mediate signaling from cytokine receptors. A series of pyrazolopyrimidine derivatives have been identified as potent inhibitors of JAK3. The most active inhibitor, 13t , displayed an exceptionally low IC50 of 0.1 nM for JAK3 and exhibited high selectivity over other kinases. rsc.org

CompoundTargetIC50 (nM)Reference
Sapanisertib (INK128) mTOR- nih.gov
Compound 13t JAK30.1 rsc.org

Enzyme Inhibition in Metabolic Pathways

Beyond protein kinases, pyrazolo[3,4-d]pyrimidine analogues have also been shown to inhibit other enzymes involved in metabolic pathways. A notable example is their activity against xanthine (B1682287) oxidase.

Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Due to their structural similarity to purines, pyrazolo[3,4-d]pyrimidines can act as inhibitors of this enzyme. Several pyrazolopyrimidine-based compounds have been evaluated as xanthine oxidase inhibitors. For instance, 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine was identified as a potent inhibitor of xanthine oxidase with an IC50 of 0.600 µM. nih.govmsu.ru Other analogues, such as 4-mercapto-1H-pyrazolo-3,4-d-pyrimidine and 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine, also showed significant inhibitory activity with IC50 values of 1.326 µM and 1.564 µM, respectively, comparable to the standard inhibitor allopurinol (B61711) (IC50 = 0.776 µM). nih.govmsu.ru

CompoundTargetIC50 (µM)Reference
4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine Xanthine Oxidase0.600 nih.govmsu.ru
4-mercapto-1H-pyrazolo-3,4-d-pyrimidine Xanthine Oxidase1.326 nih.govmsu.ru
4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine Xanthine Oxidase1.564 nih.govmsu.ru
Allopurinol (Reference) Xanthine Oxidase0.776 nih.govmsu.ru

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.com THF is a vital cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA replication and cell proliferation. mdpi.com Inhibition of DHFR leads to a depletion of THF, thereby blocking nucleic acid synthesis and causing cell death. mdpi.com

The 1H-pyrazolo[3,4-d]pyrimidine core is recognized as a privileged structure in drug design and has been developed as a non-classical, lipophilic antifolate agent. nih.gov A series of 1-phenylpyrazolo[3,4-d]pyrimidine analogues have been synthesized and evaluated for their ability to inhibit human DHFR (hDHFR). rsc.org These compounds are designed to act as anticancer agents by blocking the folic acid cycle, a mechanism that has proven effective for drugs like methotrexate. nih.govrsc.org

Thymidylate Synthase (TS)

Thymidylate synthase (TS) is another critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govnih.gov TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) using a THF derivative as a cofactor. nih.gov The inhibition of TS directly halts the production of dTMP, leading to cell death, making it a well-established target for anticancer therapies. nih.govmsu.ru

The actions of DHFR and TS are intrinsically linked within the folate metabolic pathway. nih.gov DHFR inhibition depletes the cofactors necessary for TS function. nih.gov Therefore, compounds that target DHFR, such as certain pyrazolo[3,4-d]pyrimidine derivatives, indirectly inhibit the TS pathway as well. This dual-pathway disruption enhances their antiproliferative effects. While some drugs are designed as direct TS inhibitors, the antifolate mechanism of pyrazolo[3,4-d]pyrimidines primarily achieves TS inhibition as a downstream consequence of targeting DHFR. nih.govmsu.ru

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA)

Recent studies have expanded the biological targets of pyrazolo[3,4-d]pyrimidine derivatives to include enzymes beyond cancer-related pathways, such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). AChE is a key enzyme in the nervous system that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. nih.gov CA isoforms are involved in numerous physiological processes, including pH regulation and CO2 transport. mdpi.com

A 2021 study detailed the synthesis of new N-alkylated pyrazolo[3,4-d]pyrimidine derivatives and tested their inhibitory activity against AChE and human CA isoforms I and II (hCA I and hCA II). msu.ru The results showed that these compounds were potent inhibitors for all three enzymes, with inhibition constants (Ki) in the nanomolar range. msu.ru

Table 1: Inhibition of AChE and Carbonic Anhydrase by N-Alkylated Pyrazolo[3,4-d]pyrimidine Derivatives msu.ru
CompoundAChE Ki (nM)hCA I Ki (nM)hCA II Ki (nM)
Derivative 1015.41 ± 1.3917.68 ± 1.928.41 ± 2.03
Other Derivatives (Range)15.41 - 63.0317.68 - 66.278.41 - 28.60

Notably, one derivative (compound 10) was identified as a particularly potent and selective inhibitor of CA I. msu.ru

Xanthine Oxidase and Adenosine (B11128) Deaminase

The pyrazolo[3,4-d]pyrimidine scaffold, being a purine analogue, has also been investigated for its interaction with enzymes involved in purine metabolism, such as xanthine oxidase (XO) and adenosine deaminase (ADA). XO catalyzes the oxidation of hypoxanthine and xanthine to uric acid, while ADA is involved in the deamination of adenosine.

Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as reasonably good, competitive inhibitors of xanthine oxidase. nih.govcymitquimica.com One study found that 4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine and 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (B1384184) showed inhibitory activity comparable to the well-known inhibitor allopurinol. nih.govcymitquimica.com Another derivative, alloxanthine (1H-pyrazolo[3,4-d]pyrimidine-4,6-diol), forms an inhibitory complex by coordinating with the molybdenum center of the enzyme. nih.gov

Furthermore, derivatives of 4-aminopyrazolo[3,4-d]pyrimidine have been synthesized and evaluated as inhibitors of adenosine deaminase from bovine spleen. The 2-substituted aminopyrazolopyrimidines were found to be potent inhibitors, with Ki values in the nanomolar and even subnanomolar range. nih.gov The inhibitory activity was shown to increase with the length of an alkyl chain substituent, with the (R)-isomer of a 2'-hydroxydecyl derivative displaying a Ki of 0.053 nM. nih.gov

Cellular and Molecular Responses Triggered by 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

The enzymatic inhibition caused by pyrazolo[3,4-d]pyrimidine derivatives translates into significant cellular and molecular responses, primarily characterized by the halting of the cell division cycle and the initiation of programmed cell death, or apoptosis.

Cell Cycle Arrest Induction (e.g., S and G2/M phases)

A hallmark of many anticancer agents is their ability to interfere with the cell cycle, preventing cancer cells from progressing through the phases required for division. Numerous studies have demonstrated that derivatives of 1H-pyrazolo[3,4-d]pyrimidine effectively induce cell cycle arrest in various cancer cell lines.

For instance, novel Src kinase inhibitors with a pyrazolo-[3,4-d]-pyrimidine structure were shown to cause a dramatic accumulation of medulloblastoma cells in the G2/M phase of the cell cycle. nih.gov Another study on newly synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR) found that the most promising compound induced cell cycle arrest at both the S and G2/M phases. nih.gov Similarly, a pyrazolo[3,4-d]pyrimidine derivative designed as a CDK2 inhibitor caused cell growth arrest at the G1 phase in HCT-116 cells.

Table 2: Cell Cycle Arrest Induced by 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
Derivative Class/CompoundTargetCell LinePhase of ArrestSource
S7, S29, SI163Src KinaseDaoy (Medulloblastoma)G2/M nih.gov
Compound 12bEGFRA549 (Lung)S and G2/M nih.gov
Compound 10ehDHFRMCF-7 (Breast)G1/S rsc.org
PPD-1 (Pyrazolo[3,4-d]pyridazine)XIAPA549 (Lung)Sub-G1 and G2/M
Compound 4cFyn KinaseKHYG1 (Leukemia)G2/M

Apoptosis Induction and Related Molecular Events (e.g., BAX/Bcl-2 ratio)

Beyond halting cell proliferation, many pyrazolo[3,4-d]pyrimidine derivatives actively induce apoptosis. This programmed cell death is often mediated by the intrinsic mitochondrial pathway, which is regulated by the balance of pro-apoptotic proteins like BAX and anti-apoptotic proteins like Bcl-2. An increase in the BAX/Bcl-2 ratio is a key indicator of apoptosis induction.

Research has shown that pyrazolo-[3,4-d]-pyrimidine Src inhibitors induce apoptosis by modulating the expression of Bax and Bcl-2 proteins. nih.gov In a separate study, a pyrazolo[3,4-d]pyridazine derivative was found to disrupt the Bcl-2/BAX balance, leading to a significant increase in the expression of the pro-apoptotic BAX gene (7.28-fold) and a decrease in the anti-apoptotic Bcl-2 gene (to 0.22-fold). Further studies confirmed this mechanism, with a pyrazolo[3,4-d]pyrimidine derivative targeting EGFR causing an 8.8-fold increase in the BAX/Bcl-2 ratio. nih.gov Another derivative, evaluated for hDHFR inhibition, was also confirmed to induce apoptosis by reducing the expression of Bcl-2 and increasing the expression of pro-apoptotic caspases and Bax proteins in breast cancer cells. rsc.org

Table 3: Apoptosis Induction by 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
Derivative Class/CompoundTargetCell LineKey Molecular EventSource
S7, S29, SI163Src KinaseDaoy (Medulloblastoma)Modulation of Bax and Bcl-2 proteins nih.gov
PPD-1 (Pyrazolo[3,4-d]pyridazine)XIAPA549 (Lung)7.28-fold increase in BAX, 0.22-fold expression of Bcl-2
Pyrazolo-triazole hybrids (17, 23, 29)Not specifiedU87MG (Glioblastoma)Up-regulation of Bax, Down-regulation of Bcl-2
Compound 12bEGFRA549 (Lung)8.8-fold increase in BAX/Bcl-2 ratio nih.gov
Compound 10ehDHFRMCF-7 (Breast)Reduced Bcl-2 expression, increased Bax expression rsc.org

Broader Pharmacological Spectrum: Anti-inflammatory, Antiviral, and Antimicrobial Mechanisms

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends beyond a single therapeutic area, with research demonstrating its potential as a source of anti-inflammatory, antiviral, and antimicrobial agents. This broad pharmacological spectrum is attributed to the ability of the core structure and its derivatives to interact with a variety of biological targets, leading to a range of effects on cellular and microbial processes.

Anti-inflammatory Mechanisms

Derivatives of this compound have emerged as a promising class of anti-inflammatory agents, primarily through their targeted inhibition of key enzymes in the inflammatory cascade. A significant body of research has focused on their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. researchgate.netnih.gov

One notable derivative, N(4)-benzyl-N(6),N(6)-dimethyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine-6,4-diamine (DPP), has demonstrated potent and selective inhibition of COX-2 over COX-1. researchgate.net This selectivity is a desirable characteristic for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. In addition to direct enzyme inhibition, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to suppress the production of other inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, a novel pyrazolo[3,4-d]pyrimidine compound, KKC080096, has been identified to upregulate the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. koreascience.kr This upregulation is associated with the inhibition of inflammatory signaling pathways, including those mediated by MAP kinases. koreascience.kr

Table 1: Anti-inflammatory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Target IC50/ED50 Research Finding
N(4)-benzyl-N(6),N(6)-dimethyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine-6,4-diamine (DPP) COX-2 IC50 = 0.9 nM Potent and selective inhibitor of COX-2. researchgate.net
5-aminopyrazole derivative of 1-phenylpyrazolo[3,4-d]pyrimidine In vivo anti-inflammatory ED50 = 87.9 μmol/kg Showed higher edema inhibition percentage than celecoxib. nih.gov
Pyrazolo[4,3-d]pyrimidine derivative 4e NO, IL-6, TNF-α IC50 = 2.64, 4.38, 5.63 μM, respectively Decreased the production of pro-inflammatory cytokines in macrophages. nih.gov
KKC080096 HO-1 - Upregulated the anti-inflammatory enzyme heme oxygenase-1. koreascience.kr

Antiviral Mechanisms

The structural similarity of the pyrazolo[3,4-d]pyrimidine core to endogenous purines makes it an attractive scaffold for the development of antiviral agents that can interfere with viral replication. Research has identified a novel nucleoside analog, 4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide (N10169), with broad-spectrum antiviral activity against a range of DNA and RNA viruses. nih.govasm.org

The mechanism of action for N10169 involves its phosphorylation by cellular adenosine kinase to its active monophosphate form. nih.gov This active metabolite then potently inhibits cellular orotidylate decarboxylase, a key enzyme in the de novo pyrimidine (B1678525) nucleotide biosynthesis pathway. nih.govnih.gov By depleting the intracellular pool of pyrimidine nucleotides, the compound effectively halts viral nucleic acid synthesis and, consequently, viral replication.

More recent studies have also explored 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential inhibitors of the Zika virus (ZIKV), with some compounds demonstrating low micromolar antiviral activity and relatively low cytotoxicity. nih.gov

Table 2: Antiviral Activity of a Pyrazolo[3,4-d]pyrimidine Nucleoside Analog (N10169)

Virus Type Specific Viruses Activity
DNA Viruses Adenovirus, Vaccinia virus Highly active nih.gov
RNA Viruses Influenza B virus, Paramyxoviruses, Picornaviruses, Reoviruses Highly active nih.gov
Other Viruses Herpes simplex virus, Cytomegalovirus, Coronavirus, Influenza A virus Lesser or no antiviral effect nih.gov

Antimicrobial Mechanisms

The pyrazolo[3,4-d]pyrimidine scaffold has also demonstrated significant potential in the development of new antimicrobial agents, with derivatives showing activity against a variety of bacterial and fungal pathogens. nih.govnih.govresearchgate.net The antimicrobial mechanisms of these compounds are multifaceted and appear to involve the inhibition of essential microbial enzymes.

Several studies have pointed towards the inhibition of prokaryotic kinases as a potential mechanism of antibacterial action. nih.gov This inhibition can disrupt various cellular processes in bacteria, leading to a bacteriostatic effect. nih.gov Notably, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to enhance the susceptibility of bacteria, such as Staphylococcus aureus, to conventional antibiotics like ampicillin (B1664943). nih.gov This suggests a synergistic effect where the pyrazolo[3,4-d]pyrimidine compound weakens the bacterium, making it more vulnerable to the action of other drugs.

Another proposed mechanism of antimicrobial action is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids in microbes. nih.gov By inhibiting DHFR, these compounds can effectively halt microbial growth.

Table 3: Antimicrobial Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound/Derivative Class Target Organism(s) MIC/Activity Proposed Mechanism
Pyrazolo[3,4-d]pyrimidine derivatives Staphylococcus aureus, Escherichia coli Bacteriostatic activity Inhibition of prokaryotic kinases nih.gov
5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol Gram-positive and Gram-negative bacteria, Fungi Superior to ampicillin and gentamicin Not specified, but broad-spectrum activity observed researchgate.net
Pyrazolo[3,4-d]pyrimidine derivative 9a Gram-positive and Gram-negative bacteria MIC = 48 μg/ml Not specified, but most promising antibacterial agent in the study nih.gov
Pyrazolo[3,4-d]pyrimidine derivatives Staphylococcus aureus Enhanced susceptibility to ampicillin Increasing cell wall stress via kinase inhibition nih.gov
Pyrazolo[3,4-d]pyrimidine derivative 8c - - Molecular docking suggests binding to dihydrofolate reductase (DHFR) nih.gov

Computational Chemistry and in Silico Studies of 3 Methyl 1h Pyrazolo 3,4 D Pyrimidine Derivatives

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

DFT calculations have been employed to accurately model the geometrical parameters of novel pyrazolo[3,4-d]pyrimidine derivatives. mdpi.comnih.govdoaj.org For instance, the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set has been successfully used to reproduce experimental bond lengths, bond angles, and torsion angles with high correlation coefficients. mdpi.com These studies have revealed that the pyrazolopyrimidine unit in some derivatives is nearly planar, while in others, it can be slightly non-planar. mdpi.comnih.gov

For example, in one study, the dihedral angle between the mean planes of the constituent pyrazole (B372694) and pyrimidine (B1678525) rings was found to be 1.22(8)°. mdpi.comnih.gov In other derivatives, the substitution at different positions can lead to more significant deviations from planarity. For instance, a propynyl (B12738560) group at the N5 position can cause the dihydropyrimidine (B8664642) ring to be inclined at a significant angle. mdpi.comnih.gov The conformation of these molecules can also be influenced by intramolecular interactions, such as hydrogen bonds. mdpi.comnih.gov

Table 1: Selected Dihedral Angles in 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Compound Substituent at N5 Dihedral Angle between Pyrazole and Pyrimidine Rings (°)
P1 H 1.22(8)
P3 Prop-2-yn-1-yl 4.38(4)
P4 2-oxo-2-phenylethyl Planar within 0.0102(6) Å

Data sourced from a study on new pyrazolo[3,4-d]pyrimidine derivatives. mdpi.comnih.gov

The electronic properties of this compound derivatives have been extensively studied using DFT. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity and charge transfer within the molecule. researchgate.netnih.gov A small HOMO-LUMO energy gap generally indicates a more reactive molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict regions of electrophilic and nucleophilic attack. researchgate.net These maps help in understanding intermolecular interactions. researchgate.net Furthermore, the dipole moments of these compounds have been calculated to understand their polarity and solubility characteristics. researchgate.net

Table 2: Calculated Electronic Properties of a Pyrazolo[3,4-d]pyrimidine Derivative

Parameter Value
HOMO Energy -0.3316 eV
LUMO Energy -0.0472 eV
HOMO-LUMO Energy Gap 0.2844 eV
Dipole Moment 6.178 Debye

Data from a computational study on a related pyrazole derivative. researchgate.net

Computational studies have been crucial in investigating the tautomeric forms of pyrazolo[3,4-d]pyrimidine derivatives. DFT calculations can determine the relative energies and Gibbs free energies of different tautomers, thereby predicting their relative stability and equilibrium populations. researchgate.netjchemrev.com For instance, studies on 4-aminopyrazolo[3,4-d]pyrimidine have shown that the amino tautomer is generally more stable than the imino tautomers. researchgate.net The stability can be influenced by intramolecular hydrogen bonding and the solvent environment. jchemrev.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how this compound derivatives interact with biological targets, such as enzymes and receptors.

Molecular docking simulations are widely used to predict the preferred binding orientation of a ligand within the active site of a protein. rsc.orgnih.gov These studies have been instrumental in understanding the mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of various kinases, such as CDK2 and EGFR. nih.govrsc.orgnih.gov For example, docking studies have shown that these compounds can fit into the ATP-binding pocket of kinases and form key hydrogen bonds with specific amino acid residues, such as Leu83 in CDK2 and Met793 in EGFR. rsc.orgrsc.org In some cases, an alternative binding mode, where the pyrazolo[3,4-d]pyrimidine core is flipped 180 degrees, has been proposed to explain the observed structure-activity relationships. researchgate.net

Beyond predicting the binding mode, computational methods can also be used to estimate the binding affinity and interaction energies between the ligand and the receptor. rsc.orgnih.gov These calculations help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor complex, assessing its stability over time. The interaction energies calculated from these simulations can correlate with the experimentally determined inhibitory activities of the compounds. rsc.org

Table 3: Mentioned Compounds

Compound Name
This compound
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
3-Methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidinone
3-Methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
4-Aminopyrazolo[3,4-d]pyrimidine
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide
Metronidazole
1-NM-PP1
3-IN-PP1
4-Hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Sunitinib
Sorafenib
Roscovitine (B1683857)
Erlotinib

Identification of Key Amino Acid Interactions and Binding Site Characteristics

In silico molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives within the active sites of various protein kinases, which are frequent targets in cancer therapy. These computational analyses reveal that the pyrazolo[3,4-d]pyrimidine scaffold is a highly effective bioisostere of the adenine (B156593) moiety of ATP, allowing it to fit into the ATP binding pocket of kinases. rsc.orgrsc.orgnih.govmdpi.com The specific interactions with amino acid residues in this pocket are crucial for the inhibitory activity of these compounds.

The binding of these derivatives is primarily characterized by hydrogen bonds and hydrophobic interactions. The flat, heterocyclic pyrazolo[3,4-d]pyrimidine core typically orients itself within the adenine binding region. mdpi.comnih.govrsc.org The nitrogen atoms within this core are key to forming several hydrogen bonds with the kinase's hinge region, a critical interaction for potent inhibition. mdpi.com For instance, in studies targeting Epidermal Growth Factor Receptor (EGFR), the pyrimidine ring has been observed to form hydrophobic interactions with key residues like Leu718 and Gly796, while the pyrazole nitrogen can form a hydrogen bond with the key amino acid Met793. rsc.org

In the context of Cyclin-Dependent Kinase 2 (CDK2), molecular docking simulations consistently show an essential hydrogen bonding interaction between the pyrazolo[3,4-d]pyrimidine derivatives and the backbone of Leu83 in the active site. rsc.orgrsc.orgnih.gov The nature and number of these interactions can be modulated by the substituents on the core scaffold. For example, derivatives with dihydroxy propyl thio groups can form additional hydrogen bonds via their hydroxyl groups, while thioglycoside derivatives can form up to five extra hydrogen bonds, potentially explaining their superior biological activity. rsc.org

The binding site is further characterized by distinct hydrophobic regions, which are occupied by various substituents attached to the pyrazolo[3,4-d]pyrimidine core. nih.govrsc.org For example, a phenyl group at position 1 of the scaffold and other aryl side chains can occupy these hydrophobic pockets, enhancing the binding affinity through van der Waals forces. mdpi.comrsc.org In studies on Discoidin Domain Receptor 1 (DDR1), a representative compound, 6c , was found to fit ideally into the binding pocket, maintaining crucial hydrogen bonds within the kinase domain. nih.gov Similarly, when targeting protein kinase D (PKD), an alternative binding mode has been suggested where the pyrazolo[3,4-d]pyrimidine scaffold is flipped 180 degrees compared to its typical orientation, which could lead to the development of more specific inhibitors. researchgate.net

The table below summarizes key amino acid interactions identified through molecular docking studies for various pyrazolo[3,4-d]pyrimidine derivatives with their respective protein targets.

Protein TargetKey Interacting Amino Acid ResiduesType of InteractionReference Compound(s)
EGFR Met793, Leu718, Gly796, Lys745Hydrogen Bond, HydrophobicCompound 16 , Compound 12b
CDK2 Leu83Hydrogen BondCompounds 4-15
DDR1 Not specifiedHydrogen BondCompound 6c
FLT3/VEGFR2 Not specifiedNot specifiedCompound 33

This table is generated based on data from multiple research articles. rsc.orgnih.govrsc.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazolo[3,4-d]pyrimidine derivatives, 3D-QSAR studies have been employed to predict the inhibitory potency of new compounds and to guide the design of more effective inhibitors.

In one such study focusing on inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) and the human kinase Src, a set of 46 pyrazolopyrimidine-based compounds was analyzed. rsc.org The goal was to develop selective inhibitors, which is crucial for minimizing off-target effects. The researchers established Comparative Molecular Field Analysis (CoMFA) models that demonstrated satisfactory robustness and predictive power. rsc.org

The statistical significance of the QSAR models is typically evaluated using several parameters. The squared correlation coefficient (R²) indicates the goodness of fit of the model. The leave-one-out cross-validated correlation coefficient (q²) assesses the internal predictive ability of the model, while the predictive R² (R²pred) evaluates its ability to predict the activity of an external test set of compounds. rsc.org

The CoMFA models developed in the study yielded strong statistical results for both target kinases. For TgCDPK1, the model showed high internal and external predictive capabilities, suggesting its utility in designing novel, potent, and selective inhibitors. rsc.org The contour maps generated from these models provide a visual representation of how different structural features contribute to biological activity. These maps indicated that bulky or electronegative substituents at the R2 position of the pyrazolopyrimidine scaffold, along with specific bulky groups at the terminal end of the R1 substituent, could enhance the inhibitory potency against TgCDPK1 and improve selectivity over Src. rsc.org Based on these computational insights, six new compounds were designed with predicted high potency and selectivity. rsc.org

The table below presents the statistical results of the 3D-QSAR (CoMFA) models for TgCDPK1 and Src. rsc.org

Target KinaseR²pred
TgCDPK1 0.9680.6660.745
Src 0.9700.5810.635

Data sourced from a 3D-QSAR study on pyrazolopyrimidine-based compounds. rsc.org

Future Directions and Research Perspectives for 3 Methyl 1h Pyrazolo 3,4 D Pyrimidine

Design of Next-Generation Analogues with Enhanced Specificity

The development of new analogues of 3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a cornerstone of ongoing research. The goal is to enhance the specificity of these compounds towards their intended biological targets, thereby increasing efficacy and potentially reducing off-target effects.

Researchers are systematically modifying the pyrazolo[3,4-d]pyrimidine core at various positions to optimize interactions within the target's binding site. For instance, in the pursuit of new Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in cancer therapy, scientists have made modifications at five key positions on the 1H-pyrazolo[3,4-d]pyrimidine scaffold. nih.gov These modifications include using the pyrazolo[3,4-d]pyrimidine as a heteroaromatic system to occupy the adenine (B156593) binding region of EGFR, adding different substituted phenyl or aliphatic groups to fit into a hydrophobic region, and altering the linker moiety with groups like imino, hydrazone, or thiosemicarbazide (B42300). nih.gov

Another strategy involves creating hybrid molecules. For example, a novel hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, was synthesized by fusing the pyrazolo[3,4-d]pyrimidine moiety with a thieno[3,2-d]pyrimidine (B1254671) ring system. mdpi.com This approach aims to combine the pharmacophoric features of both heterocyclic systems to create compounds with unique biological activity profiles.

Furthermore, research has focused on creating derivatives that act as dual-targeting agents or target specific cellular machinery. Novel diaryl-substituted pyrazolo[3,4-d]pyrimidines have been designed as inhibitors of tubulin polymerization, a key process in cell division, by binding to the colchicine (B1669291) site. acs.org In other work, the pyrazolo[3,4-d]pyrimidine nucleus has been used to replace the pteridine (B1203161) ring of the well-known chemotherapy agent Methotrexate, creating new compounds that act as Dihydrofolate Reductase (DHFR) inhibitors. nih.gov These studies often find that small substituents on attached phenyl rings are preferable for enhancing antiproliferative activity. acs.org

The table below summarizes the design strategies and findings for some recently developed analogues.

Analogue Type Design Strategy Target Key Findings
EGFR InhibitorsModification at five positions of the pyrazolo[3,4-d]pyrimidine core. nih.govEGFR (wild type and mutant)Compound 12b showed potent inhibitory activity against both wild-type EGFR (IC50 = 0.016 µM) and mutant EGFR (IC50 = 0.236 µM). nih.gov
DHFR InhibitorsIsosteric replacement of the pteridine ring in Methotrexate with a pyrazolo[3,4-d]pyrimidine nucleus. nih.govDihydrofolate Reductase (DHFR)Compound 7f exhibited significant DHFR inhibition and induced apoptosis in MCF-7 breast cancer cells. nih.gov
Tubulin Polymerization InhibitorsDesign of diaryl-substituted pyrazolo[3,4-d]pyrimidines. acs.orgTubulinCompounds 7c and 11i demonstrated potent antitumor activity and induced cell cycle arrest and apoptosis. acs.org
CDK2 InhibitorsBioisosteric replacement of the purine (B94841) scaffold in known drugs with pyrazolo[3,4-d]pyrimidine. rsc.orgCyclin-dependent kinase 2 (CDK2)Compounds showed significant inhibition of CDK2/cyclin A and potent cytotoxic activity against various cancer cell lines. rsc.orgrsc.org

Strategies for Overcoming Biological Barriers in Drug Development

One of the most promising approaches is the use of nanosystems. nih.gov Studies have shown that encapsulating pyrazolo[3,4-d]pyrimidine compounds into albumin nanoparticles or liposomes can significantly improve their solubility profile. nih.govresearchgate.net For example, a specific liposomal formulation, referred to as LP-2, was developed for a pyrazolo[3,4-d]pyrimidine derivative. This nanosystem not only overcame the solubility issue but also demonstrated stability, controlled drug release under physiological conditions, and retained its cytotoxic activity against SH-SY5Y neuroblastoma cells. nih.gov Biodistribution assays further confirmed the benefits of the liposomal formulation. nih.gov

These nano-formulations work by enclosing the hydrophobic drug molecule within a hydrophilic shell, allowing the composite particle to be dispersed in an aqueous environment. This can lead to improved absorption and distribution in the body. Beyond solubility, such delivery systems can also help overcome other biological barriers, such as the blood-brain barrier (BBB), by modifying the surface of the nanoparticle to facilitate transport. nih.gov

In addition to nanotechnology, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are being used to predict the pharmacokinetic properties of newly designed analogues. rsc.org These in silico tools can help researchers prioritize compounds that are more likely to have favorable drug-like properties, including better absorption and lower potential for being rapidly cleared from the body, thus guiding the synthesis of molecules that are inherently better at overcoming biological barriers. rsc.org

Exploration of Novel Therapeutic Applications

While the primary focus of research on this compound and its derivatives has been on cancer, its structural versatility suggests potential for a much broader range of therapeutic applications. mdpi.com The pyrazolopyrimidine scaffold is a known component in drugs targeting a variety of diseases. rsc.org

Anticancer Activity: The most extensively studied application is in oncology. Derivatives have shown potent activity against a wide spectrum of cancer cell lines, including lung, colon, breast, ovarian, and cervical cancers. nih.govacs.orgmdpi.com The mechanisms of action are diverse and include:

Kinase Inhibition: A primary target is the inhibition of various protein kinases that are often overactive in cancer cells. This includes EGFR nih.govrsc.orgrsc.org, Cyclin-Dependent Kinases (CDKs) like CDK2 rsc.orgrsc.org, and others. By blocking the ATP-binding site of these enzymes, the compounds can halt signaling pathways that drive cell proliferation.

Enzyme Inhibition: Analogues have been developed as inhibitors of DHFR, an enzyme critical for the synthesis of DNA, RNA, and proteins. nih.gov

Microtubule Disruption: Some derivatives inhibit the polymerization of tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. acs.org

Other Potential Applications: Beyond cancer, the pyrazolo[3,4-d]pyrimidine core has been reported in compounds with other biological activities. These include:

Antiviral activity mdpi.com

Anti-inflammatory effects mdpi.com

Antimicrobial properties mdpi.com

Antileishmanial activity mdpi.com

The compound Allopurinol (B61711), a structural isomer of pyrazolo[3,4-d]pyrimidine, is a clinically used drug for the treatment of gout, highlighting the scaffold's therapeutic potential outside of oncology. nih.gov Future research will likely involve screening new and existing derivatives against a wider array of biological targets to uncover novel therapeutic uses in infectious diseases, inflammatory conditions, and metabolic disorders.

The table below shows the IC50 values for selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines, demonstrating their potent anti-proliferative effects.

Compound Target Cancer Cell Line IC50 (µM) Reference Drug IC50 (µM)
1aA549 (Lung)2.24Doxorubicin9.20
1dMCF-7 (Breast)1.74--
12bA549 (Lung)8.21--
12bHCT-116 (Colon)19.56--
3bMCF-7 (Breast)0.03Methotrexate-
3cMCF-7 (Breast)0.03Methotrexate-

Integration of Advanced Computational and Experimental Methodologies

The discovery and development of novel this compound-based drugs are being significantly accelerated by the integration of sophisticated computational and experimental techniques. This synergistic approach allows for a more rational and efficient design process.

Computational Methodologies:

Molecular Docking: This is a key computational tool used to predict how a molecule (ligand) will bind to the active site of a target protein. nih.govrsc.orgrsc.org It helps researchers understand the binding modes of their designed compounds, such as the crucial hydrogen bond interactions with key amino acid residues like Leu83 in the CDK2 active site or Met793 in the EGFR binding site. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are employed to build mathematical models that correlate the chemical structure of the compounds with their biological activity. mdpi.com These models help identify the key structural features that are either beneficial or detrimental to the compound's potency, guiding further optimization.

Virtual Screening: Computational methods are used to screen large databases of virtual compounds, such as the ZINC database, to identify novel molecules that are predicted to be active against a specific target. mdpi.com This allows researchers to test a vast chemical space in silico before committing resources to laboratory synthesis.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of molecules and to illustrate reaction mechanisms at a quantum mechanical level. rsc.orgrsc.org

Experimental Methodologies:

Synthesis: Both conventional and green chemistry methods are being used for the synthesis of new derivatives. rsc.orgrsc.org

Structural Elucidation: The precise three-dimensional structures of the synthesized compounds are confirmed using techniques like NMR spectroscopy and X-ray diffraction analysis. nih.gov Hirshfeld surface analysis is also used to study intermolecular interactions. nih.gov

In Vitro Biological Evaluation: A battery of in vitro assays is used to assess the biological activity of the new compounds. These include anti-proliferative assays (e.g., MTT, CCK-8) against panels of cancer cell lines acs.orgmdpi.com, enzymatic assays to measure the inhibition of specific targets like EGFR or DHFR nih.govnih.gov, and flow cytometry to analyze the effects on the cell cycle and apoptosis. nih.govnih.gov

By combining these computational predictions with real-world experimental data, researchers can create a feedback loop that makes the drug discovery process more targeted and efficient, ultimately accelerating the journey from initial design to potentially life-saving therapeutics.

Q & A

Q. What are the common synthetic routes for 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives?

The synthesis typically involves coupling reactions using palladium catalysts. For example, Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids (e.g., 4-chlorophenylboronic acid) under basic conditions (Na₂CO₃) yields substituted derivatives . Key steps include:

  • Coupling : PdCl₂(PPh₃)₃ and CuI in DMF/Et₃N with alkynyltrimethylsilane .
  • Purification : Flash column chromatography and preparative RP-HPLC for isolating intermediates (e.g., compounds 44 and 45 with 40–42% yields) .
  • Deprotection : Use of 7N NH₃ in methanol to remove trimethylsilyl (TMS) groups .

Q. How is structural confirmation performed for these compounds?

Structural elucidation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry (e.g., absence of H-1′-C-3 coupling in HMBC spectra confirms N-1 glycosylation) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., compound 44: C₁₄H₁₄ClN₅O₄, calc. 375.0625) .
  • TLC Monitoring : Identifies N-1 vs. N-2/N-5 regioisomers based on polarity differences .

Advanced Research Questions

Q. How do substituents at the 7-position influence antiparasitic activity?

Structure-activity relationship (SAR) studies reveal:

  • Optimal Substituents : 4-Chlorophenyl at the 7-position (compound 44) shows potent anti-Trypanosoma cruzi activity (IC₅₀ = 0.32 µM), 50-fold more active than unsubstituted analogs .
  • Tolerated Modifications : 4-Methylphenyl (compound 45) retains activity (IC₅₀ = 0.89 µM), while bulkier groups (e.g., trifluoromethyl) reduce efficacy .
  • Selectivity : 7-Chloro derivatives exhibit minimal cytotoxicity (CC₅₀ > 64 µM in MRC-5SV2 cells), yielding high selectivity indices (SI > 200) .

Q. What methodologies are used to assess metabolic stability in liver microsomes?

Key protocols include:

  • Phase I Metabolism : Incubation with NADPH-regenerating systems (0.5 mg/mL liver microsomes, 5 µM compound) over 60 minutes. Stability is measured via LC-MS/MS (e.g., compound 44 shows 100% parent compound retention in human/mouse microsomes) .
  • Phase II Metabolism (UGT) : Co-incubation with UDP-glucuronic acid to assess glucuronidation .
  • Analytical Workflow : Protein precipitation with cold acetonitrile, centrifugation (15,000 rpm, 5 min), and supernatant analysis .

Q. How to address contradictions in biological activity data across different studies?

Strategies include:

  • Standardized Assays : Use of β-galactosidase-expressing T. cruzi strains in MRC-5SV2 cells with CPRG substrate for colorimetric IC₅₀ determination .
  • Control for Variability : Parallel testing with reference drugs (e.g., benznidazole for T. cruzi, miltefosine for Leishmania) .
  • Mechanistic Profiling : Evaluate ABC transporter involvement (e.g., co-treatment with verapamil or cyclosporin A to block efflux pumps) .

Q. What experimental designs optimize regioselectivity in Suzuki-Miyaura couplings?

Critical factors:

  • Catalyst System : PdCl₂(PPh₃)₃ with CuI enhances cross-coupling efficiency for heteroaryl bromides .
  • Solvent/Base : DMF/Na₂CO₃ maximizes yields (e.g., 40–42% for 4-chloro/methylphenyl derivatives) .
  • Substrate Engineering : Pre-functionalization with TMS-alkynes avoids competing side reactions .

Q. How to validate in vitro toxicity in host cells?

  • Resazurin Assay : Fluorescence-based viability measurement (λex 550 nm, λem 590 nm) in MRC-5SV2 cells after 72-hour exposure .
  • CC₅₀ Calculation : Dose-response curves comparing treated vs. untreated controls (e.g., compound 44 CC₅₀ > 64 µM) .
  • Primary Macrophage Models : Mouse peritoneal macrophages (PMM) assess tissue-specific toxicity .

Methodological Considerations

Q. How are in vivo efficacy studies designed for Chagas disease models?

  • Infection Protocol : Swiss Webster mice infected with 10⁴ T. cruzi blood trypomastigotes via intraperitoneal injection .
  • Dosing Regimen : Oral administration of compound 44 (10% Tween 80) at 5-day intervals post-parasitemia detection .
  • Endpoint Analysis : Parasite burden in blood and cardiac tissue via microscopy/PrestoBlue® assays .

Q. What strategies improve metabolic stability for in vivo applications?

  • Structural Rigidity : Retaining the pyrazolo[3,4-d]pyrimidine core minimizes CYP3A4-mediated oxidation .
  • Hydrophilic Groups : 3′-OH in ribose enhances solubility without compromising stability (t₁/₂ > 60 min in microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.